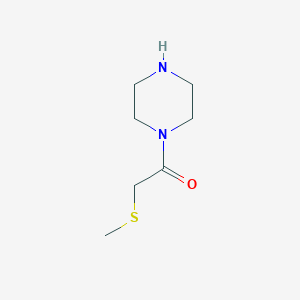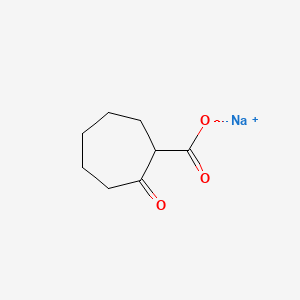
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is a chiral compound that features an amino group and a hydroxyl group attached to a perfluorinated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol typically involves the reaction of perfluorinated benzaldehyde with an appropriate amine under reductive amination conditions. One common method includes the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and in-line purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) in an appropriate solvent.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(perfluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorinated phenyl ring can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of enzyme activity, receptor binding, or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-phenylethanol: Lacks the perfluorinated phenyl ring, resulting in different chemical and biological properties.
2-Amino-2-(trifluoromethyl)ethanol: Contains a trifluoromethyl group instead of a perfluorophenyl ring, leading to variations in reactivity and applications.
Uniqueness
(s)-2-Amino-2-(perfluorophenyl)ethan-1-ol is unique due to the presence of the perfluorinated phenyl ring, which imparts distinct chemical properties such as high electronegativity, chemical stability, and resistance to metabolic degradation. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F5NO |
|---|---|
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m1/s1 |
InChI-Schlüssel |
KQOBAWYLBVACAS-UWTATZPHSA-N |
Isomerische SMILES |
C([C@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
Kanonische SMILES |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)




![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)







![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
